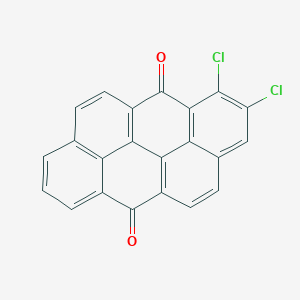

Dichlorodibenzo(def,mno)chrysene-6,12-dione

Description

Properties

IUPAC Name |

5,6-dichlorohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H8Cl2O2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTLMIPZSQBZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6Cl)Cl)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157518 | |

| Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-02-3 | |

| Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodibenzo[def,mno]chrysene-6,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorodibenzo(def,mno)chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of dibenzo[def,mno]chrysene followed by oxidation to introduce the dione functional group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dichlorodibenzo(def,mno)chrysene-6,12-dione undergoes various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction can produce diols.

Scientific Research Applications

Analytical Chemistry

Dichlorodibenzo(def,mno)chrysene-6,12-dione is primarily utilized in analytical chemistry for its effective separation and detection capabilities.

Liquid Chromatography Applications

- HPLC Methodology : The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid .

- Scalability : This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies and environmental monitoring .

Organic Electronics

This compound derivatives have been explored for their optoelectronic properties, which are crucial for developing organic electronic devices.

Optoelectronic Properties

- Polycyclic Aromatic Hydrocarbons (PAHs) : Research has shown that substituents at the 4 and 10 positions of the dibenzo(def,mno)chrysene structure can tune electronic properties such as band gaps. For example, derivatives with varied electron-rich and electron-deficient groups exhibited optical edge band gaps ranging from 2.30 eV to 1.65 eV .

- Organic Light Emitting Diodes (OLEDs) : A specific derivative of this compound has been synthesized that demonstrates promising characteristics for OLED applications. It features a low-lying lowest unoccupied molecular orbital (LUMO) energy level of -3.53 eV and exhibits green electroluminescence with a maximum external quantum efficiency of 4.9% .

Material Science

In material science, this compound is being investigated for its potential as a building block for advanced materials.

Synthesis of New Materials

- Metal-Catalyzed Reactions : Various synthetic methods have been employed to create soluble derivatives of this compound that possess enhanced solubility and stability, making them suitable for incorporation into new materials .

Case Studies

Mechanism of Action

The mechanism of action of Dichlorodibenzo(def,mno)chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogenation Effects :

- The dichloro and dibromo derivatives exhibit increased molecular weights compared to the parent anthanthrone, altering their physicochemical properties. Bromination (in C.I. Pigment Red 168) enhances lightfastness and thermal stability, making it suitable for high-performance pigments.

- Chlorination may reduce solubility in organic solvents compared to brominated analogues due to differences in electronegativity and bond strength.

Toxicity Profile: this compound demonstrates direct mutagenicity, whereas the dibromo analogue (C.I. Pigment Red 168) is classified as a moderate health hazard, primarily due to inhalation risks.

Industrial Relevance :

- The dibromo derivative is commercially significant as a vat dye and pigment, whereas the dichloro variant lacks explicit industrial applications in the available literature.

Spectral and Analytical Data

- NMR Spectroscopy: While specific NMR data for this compound is unavailable, anthanthrone derivatives typically exhibit distinct aromatic proton signals in the δ 8.0–9.5 ppm range (¹H-NMR) and carbonyl carbons near δ 180 ppm (¹³C-NMR).

- UV-Vis Absorption : Halogenated anthanthrones show redshifted absorption maxima compared to the parent compound due to enhanced π-conjugation and electron-withdrawing effects.

Biological Activity

Dichlorodibenzo(def,mno)chrysene-6,12-dione (CAS Number: 1324-02-3) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological activity, including its toxicity, mutagenicity, and potential applications in various fields.

- Molecular Formula: C22H8Cl2O2

- Molecular Weight: 375.201 g/mol

- LogP: 5.58 (indicating high hydrophobicity)

These properties suggest that this compound is a lipophilic compound that may accumulate in biological systems and the environment.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. A study conducted on human lymphocytes demonstrated that the compound can induce mutations at concentrations as low as 920 µg/L . This finding highlights the potential risk associated with exposure to this compound, especially in contaminated environments.

Developmental Toxicity

In developmental toxicity studies using zebrafish embryos, this compound was found to cause significant morphological defects and increased mortality rates at various concentrations. The observed effects were concentration-dependent, with higher concentrations leading to greater toxicity . Such findings suggest that exposure during critical developmental periods may have lasting impacts on organismal health.

Environmental Impact

This compound is categorized among the PAHs that are frequently detected in environmental samples, particularly in sediments and aquatic systems impacted by industrial activities and oil spills. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects .

Case Studies

- Deepwater Horizon Oil Spill : Following the Deepwater Horizon incident, studies indicated that PAHs, including this compound, contributed to air-water exchange phenomena and subsequent contamination of marine life. The compound's presence in contaminated water bodies poses risks to aquatic organisms and ecosystems .

- Chesapeake Bay Contaminants : A report on toxic contaminants in the Chesapeake Bay highlighted the widespread occurrence of PAHs, including this compound. These contaminants have been linked to adverse effects on fish populations and necessitate monitoring and remediation efforts .

Research Findings

Q & A

Q. How can interdisciplinary approaches address gaps in understanding the compound’s ecological and human health impacts?

- Methodological Answer : Combine:

- Ecotoxicology : Assess chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

- Omics Technologies : Transcriptomics/proteomics to identify biomarker responses.

- Risk Assessment : Integrate exposure data (e.g., from air/water monitoring) with toxicity thresholds using probabilistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.